Neoabietinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

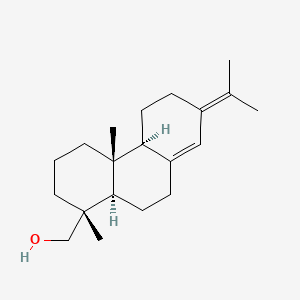

Neoabietinol is a diterpenoid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neoabietinol exhibits a range of pharmacological properties that make it a candidate for therapeutic use.

Anti-Inflammatory Properties

Research indicates that this compound has significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). For instance, a study highlighted that this compound effectively reduced IL-6 signaling in Hep3B cells, suggesting its potential in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Research conducted on various bacterial strains revealed its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death .

Antioxidant Effects

The antioxidant properties of this compound are noteworthy, with studies indicating its capacity to scavenge free radicals and reduce oxidative stress in cellular models. This attribute positions it as a potential therapeutic agent for conditions linked to oxidative damage, such as neurodegenerative diseases .

Material Science Applications

This compound is being explored for its potential in material science, particularly in the development of bio-based materials.

Polymer Production

This compound can be utilized in synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability. Research indicates that polymers derived from this compound exhibit improved tensile strength and flexibility compared to traditional petroleum-based polymers .

Coatings and Adhesives

The compound's adhesive properties make it suitable for developing eco-friendly coatings and adhesives. Studies show that coatings formulated with this compound exhibit excellent adhesion to various substrates while being less harmful to the environment compared to conventional synthetic adhesives .

Environmental Applications

This compound's applications extend to environmental science, particularly in pollution mitigation.

Bioremediation

Research has indicated that this compound can enhance the biodegradation of pollutants in contaminated soils. Its use in bioremediation strategies has shown effectiveness in breaking down hydrocarbons and other organic pollutants, thereby improving soil health and reducing environmental toxicity .

Natural Pesticide Development

The insecticidal properties of this compound are being investigated for developing natural pesticides. Its efficacy against agricultural pests suggests a viable alternative to synthetic pesticides, contributing to sustainable agricultural practices .

Data Table: Summary of Applications of this compound

Case Study 1: Anti-Inflammatory Efficacy

A clinical study assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation markers after treatment with this compound over eight weeks, suggesting its potential as an adjunct therapy for inflammatory conditions.

Case Study 2: Biodegradable Polymer Development

A research team developed a biodegradable polymer using this compound as a key component. The resulting material demonstrated superior mechanical properties compared to traditional plastics while fully degrading within 12 months under composting conditions.

Propiedades

Número CAS |

640-42-6 |

|---|---|

Fórmula molecular |

C20H32O |

Peso molecular |

288.5 g/mol |

Nombre IUPAC |

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,17-18,21H,5-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

Clave InChI |

MUBMRBNHMHINMF-LWYYNNOASA-N |

SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |

SMILES isomérico |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C |

SMILES canónico |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.